(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride
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Description
(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O4 and its molecular weight is 252.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of EN300-26959933 are currently unknown. The compound is a derivative of 3-amino-2-hydroxybutanoic acids , which have been linked to a wide range of biological activities, including antibiotic, antifungal, and antitumor agents, as well as protease inhibition . .
Biochemical Pathways
The biochemical pathways affected by EN300-26959933 are currently unknown. Given the broad biological activities of 3-amino-2-hydroxybutanoic acids , it is possible that EN300-26959933 could affect multiple pathways.
Biological Activity
(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a pyrrolidine moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride
- Chemical Formula : C₁₃H₁₈N₂O₄·HCl
- Molecular Weight : Approximately 302.75 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of pyrrolidine compounds. For instance, derivatives similar to (2S,3S)-3-hydroxybutanoic acid have demonstrated significant activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibitory effects observed |
Acinetobacter baumannii | Moderate activity |
Candida albicans | Effective against resistant strains |
Research indicates that the compound may act synergistically with other antimicrobial agents, enhancing its efficacy against multidrug-resistant pathogens .
Anticancer Activity
The anticancer properties of (2S,3S)-3-hydroxybutanoic acid derivatives have been explored in various cell lines. Notably, studies involving human lung cancer cell lines (A549) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
Key Findings :
- Cell Line : A549 (human lung cancer)
- Mechanism : Induction of apoptosis via mitochondrial pathways
- IC50 Values : Varying concentrations exhibit cytotoxic effects with IC50 values ranging from 10 µM to 50 µM depending on the derivative .
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, (2S,3S)-3-hydroxybutanoic acid has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may help in mitigating oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.
Case Studies
-
Study on Antimicrobial Resistance :
- A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various pyrrolidine derivatives against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above 25 µM .
- Anticancer Efficacy in Lung Cancer Models :
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.ClH/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6;/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15);1H/t5-,6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZIDBJAJTCEY-MKXDVQRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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